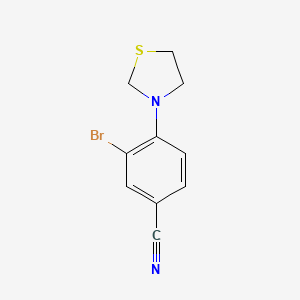

3-Bromo-4-(thiazolidin-3-yl)benzonitrile

Description

3-Bromo-4-(thiazolidin-3-yl)benzonitrile is a brominated benzonitrile derivative featuring a thiazolidine ring substituted at the 4-position of the benzene ring. Its molecular structure combines a nitrile group, bromine atom, and a saturated thiazolidine moiety, making it a versatile scaffold for pharmaceutical and agrochemical research. The compound’s reactivity and electronic properties are influenced by the electron-withdrawing nitrile and bromine groups, while the thiazolidine ring may enhance solubility or target-specific interactions .

Properties

IUPAC Name |

3-bromo-4-(1,3-thiazolidin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-9-5-8(6-12)1-2-10(9)13-3-4-14-7-13/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGBVUPRZUSILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 3-bromo-4-chlorobenzonitrile with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(thiazolidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Substitution: Products like 3-azido-4-(thiazolidin-3-yl)benzonitrile.

Oxidation: Oxidized derivatives of the thiazolidine ring.

Reduction: Reduced forms of the thiazolidine ring.

Scientific Research Applications

3-Bromo-4-(thiazolidin-3-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(thiazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The bromine atom and nitrile group can also participate in binding interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variation on the Benzene Ring

3-Bromo-4-((4,6-dimethoxy-1,3,5-triazin-2-yl)thio)benzonitrile (6e11)

- Molecular Formula : C₁₂H₉BrN₄O₂S

- Molecular Weight : 352.97 g/mol

- Key Features : Replaces the thiazolidine group with a triazinylthio substituent. The dimethoxy-triazine moiety introduces additional hydrogen-bonding and π-stacking capabilities.

- Synthesis : Yield of 24%, with HRMS (ESI) confirming purity (m/z [M+H]⁺: 352.9702 calculated vs. 352.9698 observed) .

- Applications : Likely explored in agrochemicals due to triazine’s role in herbicidal agents.

3-Bromo-4-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₃BrF₃N

- Molecular Weight : 250.01 g/mol

- Key Features : Substitutes thiazolidine with a trifluoromethyl group, enhancing electronegativity and lipophilicity.

- Properties : Classified as hazardous (劇 III in Japan). Higher cost (JPY 30,000/5g) due to fluorine incorporation .

- Applications : Fluorinated analogs are common in medicinal chemistry for metabolic stability.

Positional Isomerism

3-Bromo-2-(thiazolidin-3-yl)benzonitrile

- Key Features : Thiazolidine at the 2-position instead of 3. Positional isomerism may alter steric effects and binding affinity.

Core Heterocycle Modifications

4-[[[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]benzonitrile

- Key Features: Triazole-thioether core with a pyridinyl group.

- Applications : Triazole derivatives are prevalent in antifungal and anticancer agents .

3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile

- Key Features: Thiadiazole-oxygen linker instead of thiazolidine. Thiadiazoles are known for antimicrobial and anti-inflammatory activity .

Research Implications

- Pharmacological Potential: Thiazolidine-containing compounds (e.g., 3-Bromo-4-(thiazolidin-3-yl)benzonitrile) may exhibit activity against enzymes or receptors due to sulfur’s nucleophilicity and ring flexibility.

- Synthetic Challenges : Lower yields in triazine derivatives (e.g., 24% for 6e11) suggest optimization needs .

- Structural Insights : Crystallography tools like SHELX could resolve precise geometries for structure-activity relationship (SAR) studies.

Biological Activity

3-Bromo-4-(thiazolidin-3-yl)benzonitrile (CAS No. 1774896-33-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine moiety linked to a benzonitrile scaffold, which is known to influence its biological properties. The presence of bromine and the thiazolidine ring can enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidine ring may facilitate binding to various biological targets, potentially modulating pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing cellular responses.

Biological Activity Overview

Research indicates that compounds containing thiazolidine structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that thiazolidine derivatives can possess substantial antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiazolidine derivatives have been reported to inhibit cancer cell proliferation in various studies.

Case Studies

- Study on Antimycobacterial Activity:

- Cytotoxicity Assessment:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazolidine ring and the substitution pattern on the benzonitrile moiety significantly affect the biological activity of these compounds. For instance:

- Bromine Substitution: The presence of bromine enhances the lipophilicity and binding affinity to target proteins.

- Thiazolidine Variants: Alterations in the thiazolidine structure can lead to varying levels of enzyme inhibition and receptor modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.